8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form fully saturated isoquinolines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated isoquinolines.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design and development.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
8-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOHBSQGMCDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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